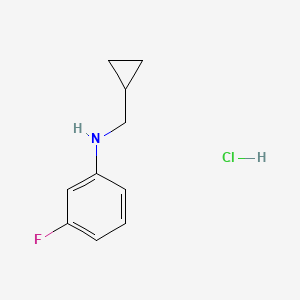

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

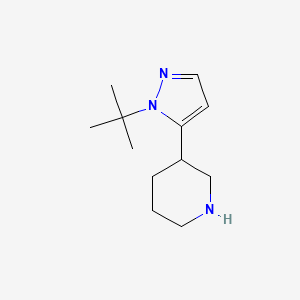

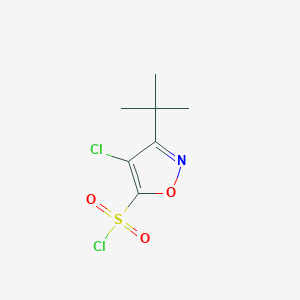

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride is a compound that can be inferred to have a cyclopropylmethyl group attached to the nitrogen atom of 3-fluoroaniline, with a hydrochloride salt form. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that are influenced by the presence of the cyclopropyl group and the fluorine atom.

Synthesis Analysis

The synthesis of related N-cyclopropyl-N-alkylanilines has been reported, where these compounds were synthesized and then reacted with nitrous acid to produce corresponding N-alkyl-N-nitrosoaniline derivatives . This suggests that similar synthetic routes could be applied to synthesize this compound, with modifications to incorporate the 3-fluoro substituent and the hydrochloride salt form.

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, the structure of a related compound, N-(3-chloropropionyl)-N'-(4-fluorophenyl)thiourea, has been determined by crystallography . This compound crystallized in the triclinic system, and the molecule was not planar, indicating that the presence of substituents can significantly affect the molecular conformation. It is reasonable to assume that this compound may also exhibit a non-planar structure due to the steric hindrance of the cyclopropyl group.

Chemical Reactions Analysis

The reactivity of N-cyclopropyl-N-alkylanilines with nitrous acid has been studied, showing that the cyclopropyl group is specifically cleaved from the nitrogen atom, leading to various reaction products . Additionally, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase was investigated, revealing that the cyclopropyl group undergoes fragmentation to generate a distonic cation radical, which then leads to multiple products . These studies indicate that the cyclopropyl group in this compound would likely influence its reactivity in chemical reactions, particularly those involving oxidation or radical formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the presence of the cyclopropyl group and the fluorine atom would be expected to influence the compound's boiling point, solubility, and stability. The hydrochloride salt form would likely enhance the compound's water solubility compared to its free base form. The studies on related compounds suggest that the cyclopropyl group can impact the reactivity and stability of the molecule under various conditions .

Scientific Research Applications

Synthesis and Herbicidal Activity

- N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride is involved in the synthesis of fluoro-functionalized arylimido-substituted hexamolybadates, showing significant herbicidal activity against a variety of plants (Xue et al., 2008).

Optical Imaging and Drug Delivery

- The compound plays a role in the field of optical imaging and drug delivery, particularly in the development of novel probe molecules for complex imaging and drug delivery settings (Gorka et al., 2018).

Metabolism Studies

- 3-chloro-4-fluoroaniline, closely related to this compound, has been studied for its metabolic fate in rats, providing insights into the metabolic transformations of similar compounds (Duckett et al., 2006).

Development of Selective Cannabinoid Agonists

- Research on derivatives of this compound has contributed to the development of novel, peripherally restricted cannabinoid CB2 receptor agonists, useful in various therapeutic applications (Mukhopadhyay et al., 2016).

Chemical Synthesis and Inhibitory Activities

- The compound is involved in microwave-assisted synthesis processes, which play a significant role in producing compounds with inhibitory effects on certain enzymes, suggesting potential therapeutic applications (Çelik & Babagil, 2019).

Novel Synthetic Processes

- Studies have described new processes for preparing derivatives of this compound, emphasizing the advantages of these methods in terms of environmental impact and efficiency (Qiu-yan, 2013).

Electrochemical Studies

- Electrochemical research on compounds related to this compound has been conducted, providing insights into their reduction mechanisms and applications in drug analysis (Srinivasu et al., 1999).

Antimicrobial Activity Studies

- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, contributing to the development of new antibacterial agents (Miyamoto et al., 1995).

properties

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-2-1-3-10(6-9)12-7-8-4-5-8;/h1-3,6,8,12H,4-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQGPSAYXCRKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)

![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)